molecular formula C22H15FN2O3 B5844890 N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide

Cat. No.: B5844890
M. Wt: 374.4 g/mol
InChI Key: NNOGUJRVUANIJS-UHFFFAOYSA-N
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Description

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide is a chemical reagent of interest in neuroscience research, particularly in the study of glutamate receptor pharmacology. This compound is structurally related to a novel chemical class of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . mGlu5 receptors are family C G-protein coupled receptors that play a critical role in modulating synaptic transmission and neuronal excitability in the central nervous system . Research into mGlu5 receptors is relevant for understanding various neuropsychiatric disorders, and allosteric modulators offer a promising approach for achieving receptor subtype selectivity compared to orthosteric site agonists . Compounds within this structural class have been demonstrated to potentiate mGlu5 receptor responses by acting at an allosteric site that is distinct from the well-characterized MPEP/MTEP negative allosteric modulator binding site . This unique mechanism allows for the selective potentiation of the receptor's response to its native agonist, glutamate, without directly activating it, making it a valuable tool for probing receptor function and trafficking . Such tools are essential for investigating the potential of mGlu5 as a therapeutic target and for exploring phenomena such as functional selectivity, where different ligands can preferentially activate specific downstream signaling pathways . This product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-16-9-6-10-17(13-16)24(20(26)15-7-2-1-3-8-15)14-25-21(27)18-11-4-5-12-19(18)22(25)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGUJRVUANIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide typically involves the following steps:

    Formation of the Phthalimide Group: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting benzoyl chloride with an amine in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

    Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The fluorophenyl and benzamide groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Isoindole-dione moiety : Enhances metabolic stability and binding affinity in mGluR5 PAMs .
  • Fluorophenyl groups : Improve blood-brain barrier penetration and receptor selectivity (e.g., VU-1545’s 2-F-phenyl vs. target’s 3-F-phenyl) .
  • Benzamide vs. sulfonamide : Benzamide derivatives (e.g., CPPHA) show higher mGluR5 potency than sulfonamides .

Biological Activity

N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C23H18F N3O4
  • Molecular Weight : 429.38 g/mol

The structural representation is as follows:

SMILES [O][N+](=O)c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4\text{SMILES }[O-][N+](=O)c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an allosteric modulator for metabotropic glutamate receptors (mGluRs), which are crucial in neuropharmacology.

Key Mechanisms:

  • Allosteric Modulation : The compound enhances or inhibits receptor activity through binding at sites distinct from the active site.
  • Neuroprotective Effects : It exhibits potential neuroprotective properties by modulating glutamate signaling pathways.

Biological Activity and Pharmacological Characterization

Recent studies have focused on the pharmacological characterization of this compound, particularly in relation to its effects on mGlu5 receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Allosteric ModulationEnhances mGlu5 receptor activity
NeuroprotectionReduces neuronal cell death in models of excitotoxicity
Anti-inflammatoryDecreases levels of pro-inflammatory cytokines

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models.

Case Study 1: Neuroprotection in Excitotoxic Models

In a study examining excitotoxicity induced by NMDA receptors, the compound demonstrated significant neuroprotective effects. The administration led to a reduction in neuronal apoptosis and improved cognitive outcomes in rodent models.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the compound's anti-inflammatory properties in a rat model of chronic inflammation. Results indicated a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential utility in treating inflammatory disorders.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 1,3-dioxoisoindoline derivatives with substituted benzoyl chlorides. For example, analogous compounds (e.g., sulfonamide derivatives) are synthesized via refluxing in DMF with microwave assistance, achieving yields up to 88–97% due to enhanced reaction kinetics . Key steps include:

  • Amidation : Reacting phthalic anhydride derivatives with benzamide intermediates under controlled pH (e.g., using triethylamine as a base).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Microwave synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and increases yield by 30–40% compared to conventional heating .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • 1H-NMR : Look for characteristic signals:
    • Ar-H protons (δ 7.2–8.1 ppm for aromatic rings).
    • N-CH2- linkage (δ 4.5–5.0 ppm as a multiplet).
    • Fluorophenyl protons (δ 6.8–7.1 ppm with coupling patterns due to fluorine) .
  • IR : Confirm carbonyl (C=O) stretches at 1700–1750 cm⁻¹ (isoindole-dione and benzamide) and NH stretches (3300 cm⁻¹) .
  • MS : Molecular ion peaks [M+H]+ should align with the molecular weight (e.g., m/z ~407 for C23H15FN2O3). Fragmentation patterns should validate the methylene bridge and fluorophenyl group .

Q. Q3. What initial biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations 1–100 μM, comparing IC50 values to reference drugs like doxorubicin .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, phthalimide derivatives show activity against NAD+-dependent enzymes .
  • Solubility screening : Use HPLC to measure logP and aqueous solubility, critical for in vivo studies .

Advanced Research Questions

Q. Q4. How does the 3-fluorophenyl substituent influence binding affinity to biological targets compared to other aryl groups?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with chloro-, methyl-, or methoxy-phenyl groups. Assay against targets (e.g., kinases) to quantify ΔΔG binding energies.
  • Computational modeling : Use docking simulations (AutoDock Vina) to assess fluorine’s role in hydrophobic interactions or hydrogen bonding. For example, fluorophenyl groups enhance binding to ATP pockets in kinases due to electronegativity .
  • Data from analogs : Compounds with 4-methylphenyl (e.g., 3-chloro-N-[4-(1,3-dioxo-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide) show reduced activity compared to fluorinated variants, suggesting fluorine’s unique electronic effects .

Q. Q5. How can contradictory data on cytotoxicity across cell lines be resolved?

Methodological Answer:

  • Assay standardization : Control for cell line-specific factors (e.g., expression of efflux pumps like P-gp) using inhibitors (verapamil).
  • Metabolic stability : Measure compound stability in cell lysates via LC-MS to rule out degradation artifacts .
  • Pathway analysis : Use RNA-seq or proteomics to identify differential pathway activation (e.g., apoptosis vs. necrosis) in responsive vs. resistant cell lines .

Q. Q6. What strategies improve solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance water solubility. For example, sodium sulfonate derivatives of isoindole-diones show improved pharmacokinetics .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes to increase circulation time. Analogous sulfonamide derivatives achieve 2–3× higher tumor accumulation in murine models .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts or cocrystals with enhanced dissolution rates .

Q. Q7. How can mechanistic studies elucidate its mode of action in inducing apoptosis?

Methodological Answer:

  • Flow cytometry : Measure Annexin V/PI staining to quantify early vs. late apoptosis.
  • Western blotting : Track cleavage of caspases (e.g., caspase-3) and PARP. Phthalimide derivatives are known to activate caspase-8 via extrinsic pathways .
  • Mitochondrial assays : Use JC-1 dye to monitor ΔΨm collapse, a hallmark of intrinsic apoptosis. Compare to compounds like etoposide .

Q. Q8. What computational tools are effective in predicting off-target interactions?

Methodological Answer:

  • PharmaGIST : Aligns pharmacophore features to known drug targets.
  • SwissTargetPrediction : Prioritizes targets based on structural similarity (e.g., benzamide analogs often hit kinases or GPCRs) .
  • MD simulations : Run 100-ns trajectories to assess stability in binding pockets and identify potential allosteric sites .

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